Unique Receptor-Binding Conformation of Mem-CC Compared to Tem-HrTH and Del-CC Determined by NMR
Nuclear magnetic resonance (NMR) spectroscopy and restrained molecular dynamics simulations in DMSO revealed that Mem-CC (pGlu-Leu-Asn-Tyr-Ser-Pro-Asp-Trp-NH₂) adopts a β-turn motif between residues 4–8 that differs markedly from that of the closely related analog Tem-HrTH (pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH₂). In Tem-HrTH, the Asn⁷ side chain projects outward from the β-turn, an orientation postulated to be essential for receptor interaction. In contrast, Mem-CC possesses an Asp⁷ residue whose side chain folds inward, occluding the receptor-binding interface and preventing the canonical interaction observed for Asn⁷-containing peptides [1].
| Evidence Dimension | Conformation of position 7 side chain in the β-turn (residues 4–8) |
|---|---|
| Target Compound Data | Mem-CC: Asp⁷ side chain folds *inward*, preventing canonical receptor interaction |
| Comparator Or Baseline | Tem-HrTH: Asn⁷ side chain projects *outward*, accessible for receptor binding |
| Quantified Difference | Qualitative structural divergence: orientation of the residue 7 side chain is opposite |
| Conditions | NMR in dimethylsulfoxide (DMSO) solution, restrained molecular dynamics simulations |
Why This Matters
The distinct Asp⁷ side-chain orientation in Mem-CC provides a structural basis for differential receptor activation or antagonism, making it essential for studies on AKH receptor pharmacology where Asn⁷-containing peptides like Tem-HrTH would yield misleading results.
- [1] Nair, M. M., Jackson, G. E., & Gäde, G. (2001). Conformational study of insect adipokinetic hormones using NMR constrained molecular dynamics. *Journal of Computer-Aided Molecular Design*, 15(3), 259–270. doi:10.1023/a:1008123604588 View Source
